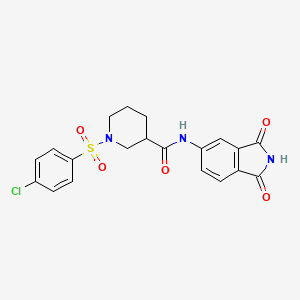

1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-3-carboxamide

Description

This compound is a synthetic small molecule characterized by a piperidine-3-carboxamide core substituted with a 4-chlorobenzenesulfonyl group and a 1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl moiety. The sulfonyl group at the para position of the benzene ring and the isoindole-1,3-dione fragment likely contribute to its physicochemical properties, such as solubility, metabolic stability, and binding affinity.

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O5S/c21-13-3-6-15(7-4-13)30(28,29)24-9-1-2-12(11-24)18(25)22-14-5-8-16-17(10-14)20(27)23-19(16)26/h3-8,10,12H,1-2,9,11H2,(H,22,25)(H,23,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJWGJRMJRFNOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-3-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

Attachment of the Isoindoline Moiety: The isoindoline moiety is attached through amide bond formation, often using coupling reagents such as carbodiimides.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The pathways affected by the compound depend on its specific interactions, which could include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest structural analogs include N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (described in ) and other piperidine-carboxamide derivatives. Below is a detailed comparison:

Implications of Structural Differences:

Bioactivity : The sulfonyl group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases or protease enzymes) compared to the pyrazole-iodophenyl analog, which may favor halogen-bonding interactions .

Metabolic Stability : The sulfonyl group is less prone to oxidative metabolism compared to iodophenyl substituents, which may reduce in vivo clearance rates.

Research Findings and Limitations

Key Observations:

- Structural Determinants : The combination of sulfonyl and isoindole-1,3-dione groups distinguishes this compound from analogs with pyrazole or polyhalogenated aryl groups. These features may confer unique selectivity in enzyme inhibition or receptor modulation.

- Synthetic Accessibility : The absence of heavy atoms (e.g., iodine) in the target compound may simplify synthesis compared to the iodophenyl-containing analog .

Data Gaps:

- No experimental data (e.g., IC₅₀, binding constants) are provided in the evidence to validate hypothesized bioactivity.

- Comparative pharmacokinetic or toxicity profiles are unavailable.

Biological Activity

The compound 1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-3-carboxamide is a complex organic molecule with potential therapeutic applications. This article will delve into its biological activity, highlighting key findings from various studies, including cytotoxicity against cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by its chemical formula and structural characteristics. It features a piperidine ring substituted with a sulfonyl group and a dioxo isoindole moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H18ClN3O4S |

| Molecular Weight | 393.86 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not specified |

Cytotoxicity Studies

A significant focus of research has been on the cytotoxic effects of this compound against various cancer cell lines. The following summarizes key findings:

-

Cancer Cell Lines Tested :

- Liver: HUH7, HEPG2

- Breast: MCF7, T47D

- Colon: HCT116

- Gastric: KATO-3

- Findings :

Research indicates that the compound may exert its cytotoxic effects through several mechanisms:

- Induction of Apoptosis : Studies have shown that treatment with the compound leads to increased markers of apoptosis in cancer cells.

- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound can induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features:

- The presence of the chlorobenzenesulfonyl group is critical for enhancing lipophilicity, facilitating cell membrane penetration.

- Variations in substituents on the piperidine ring have been explored to optimize potency and selectivity against specific cancer types.

Case Study 1: In Vitro Efficacy Against Breast Cancer

In a study evaluating the effects of this compound on MCF7 breast cancer cells, researchers reported a dose-dependent decrease in cell viability. The study utilized various concentrations of the compound over 48 hours and demonstrated an IC50 value of approximately 10 µM. Analysis via Western blot indicated upregulation of pro-apoptotic proteins, supporting the apoptosis mechanism .

Case Study 2: Comparative Analysis with Other Derivatives

A comparative study involving derivatives of piperidine-based compounds found that modifications to the sulfonyl group significantly impacted cytotoxicity. Compounds lacking this functional group showed reduced efficacy against liver cancer cells (HEPG2), suggesting that the sulfonyl moiety plays a pivotal role in enhancing biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.